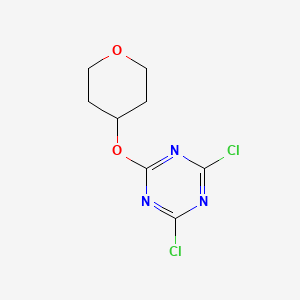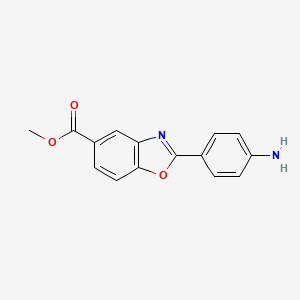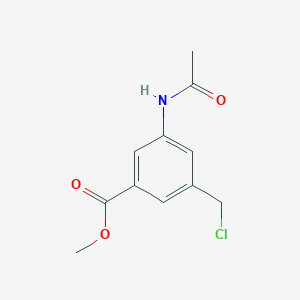
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is a chemical compound with a complex structure that includes both triazine and tetrahydropyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.
2,4-Dichloro-6-(methoxy)-1,3,5-triazine: This compound has a methoxy group instead of the tetrahydropyran moiety.
Uniqueness
2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is unique due to the presence of both triazine and tetrahydropyran moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9Cl2N3O2 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(oxan-4-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C8H9Cl2N3O2/c9-6-11-7(10)13-8(12-6)15-5-1-3-14-4-2-5/h5H,1-4H2 |
Clave InChI |
OXAJIYYMYJYMAR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)







